molecular formula C17H19BO2 B14043876 1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-

1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-

Cat. No.: B14043876
M. Wt: 266.1 g/mol
InChI Key: XDHPLKHTJJUWHB-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- is a cyclic boron ester with a unique structure that includes a biphenyl group and two methyl groups attached to the dioxaborinane ring

Preparation Methods

The synthesis of 1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- typically involves the reaction of boronic acids with diols. One common method is the condensation of 2-[1,1’-biphenyl]-3-ylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions.

Scientific Research Applications

1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborinane ring can act as a Lewis acid, accepting electron pairs from donor molecules. This interaction can lead to the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its applications in catalysis and drug delivery .

Comparison with Similar Compounds

1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H19BO2

Molecular Weight

266.1 g/mol

IUPAC Name

5,5-dimethyl-2-(3-phenylphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C17H19BO2/c1-17(2)12-19-18(20-13-17)16-10-6-9-15(11-16)14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3

InChI Key

XDHPLKHTJJUWHB-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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